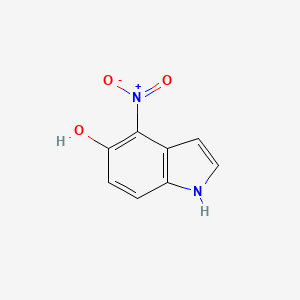

4-nitro-1H-indol-5-ol

Übersicht

Beschreibung

4-Nitro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a nitro group at the 4-position and a hydroxyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-indol-5-ol typically involves the nitration of 1H-indol-5-ol. One common method is the reaction of 1H-indol-5-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-1H-indol-5-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions depending on the desired product.

Major Products:

Reduction: 4-Amino-1H-indol-5-ol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Indole Derivatives

4-Nitro-1H-indol-5-ol serves as a precursor for synthesizing more complex indole derivatives. These derivatives are often explored for their potential biological activities, including anticancer and antimicrobial properties. The presence of the nitro and hydroxyl groups enhances its reactivity, allowing for further functionalization in synthetic chemistry .

Biological Research

Biochemical Probes

Research has indicated that this compound can interact with biological molecules, making it a candidate for use as a probe in biochemical assays. Investigations into its binding affinities with various biomolecules could yield insights into its potential therapeutic applications .

Anticancer Activity

Studies have shown that compounds related to this compound can target G-quadruplex DNA structures, which are associated with cancer cell proliferation. For instance, substituted nitroindoles have demonstrated the ability to downregulate c-Myc expression and induce cell cycle arrest in cancer cells . The structure-activity relationship (SAR) studies highlight how modifications to the indole scaffold can enhance binding affinities and biological efficacy .

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in treating various diseases due to its interactions with cellular pathways. Preliminary studies indicate that derivatives of this compound may exhibit antiviral, antifungal, anti-inflammatory, and anticancer activities .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound and its derivatives interact with specific protein targets involved in disease mechanisms. These studies help in understanding the compound's mechanism of action and guiding future drug development efforts .

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments. The unique electronic properties imparted by the nitro group make it suitable for developing colorants used in various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several 5-nitroindole derivatives derived from this compound on HeLa cells. The results showed significant inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use .

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound 5 | 5.08 ± 0.91 | Induces ROS accumulation |

| Compound 7 | 5.89 ± 0.73 | Downregulates c-Myc expression |

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that modifications to the indole structure could enhance binding affinities to cancer-related proteins. This approach provides a framework for designing new derivatives with improved therapeutic profiles .

Wirkmechanismus

The biological activity of 4-nitro-1H-indol-5-ol is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1H-indol-5-ol: Similar structure but with an amino group instead of a nitro group.

5-Nitroindole: Lacks the hydroxyl group at the 5-position.

Indole-3-carbinol: Contains a carbinol group at the 3-position instead of a nitro group at the 4-position.

Uniqueness: 4-Nitro-1H-indol-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

4-Nitro-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H7N3O3

- Molecular Weight : 207.17 g/mol

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound was tested on various cancer cell lines, including breast and colon cancer, showing a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Induction of oxidative stress |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 16 µg/ml |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to cell death.

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.

Study on Anticancer Effects

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size when treated with the compound compared to control groups.

Antimicrobial Efficacy Study

Another investigation assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that the compound not only inhibited growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant organisms.

Eigenschaften

IUPAC Name |

4-nitro-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETYFVFLZKTNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.